molecular formula C17H26N4O5S B2855863 1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1207009-02-6

1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2855863
CAS No.: 1207009-02-6
M. Wt: 398.48
InChI Key: ICUYPKUFSRLDQU-UHFFFAOYSA-N
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Description

1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound that features a piperidine-2,6-dione core, a piperazine ring, and a 3,5-dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multiple steps:

    Formation of the 3,5-Dimethylisoxazole Moiety: This can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide.

    Attachment to Piperazine: The 3,5-dimethylisoxazole is then linked to a piperazine ring via a sulfonylation reaction.

    Formation of Piperidine-2,6-dione: The final step involves the formation of the piperidine-2,6-dione core, which can be synthesized through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and its derivatives share structural similarities with 1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione.

    Piperazine Derivatives: Compounds containing the piperazine ring, such as piperazine-1,4-dione, are also similar.

    Piperidine Derivatives: Piperidine-2,6-dione and its derivatives share the core structure with the compound .

Uniqueness

The uniqueness of this compound lies in its combination of the isoxazole, piperazine, and piperidine-2,6-dione moieties. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S/c1-13-15(14(2)26-18-13)12-19-6-8-20(9-7-19)27(24,25)11-10-21-16(22)4-3-5-17(21)23/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUYPKUFSRLDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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